molecular formula C7H15ClN2O B8264241 9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride

9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B8264241
M. Wt: 178.66 g/mol
InChI Key: DILGPWAPDMNXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride is a bicyclic compound featuring a unique heterocyclic scaffold with a methyl group at position 9, an oxygen atom (3-oxa) in the bridge, and two nitrogen atoms at positions 7 and 7. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. The compound’s rigid bicyclic framework and substituent positioning make it a candidate for receptor-targeted drug design, particularly in neurological and metabolic therapies .

Properties

IUPAC Name

9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.ClH/c1-9-6-2-8-3-7(9)5-10-4-6;/h6-8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILGPWAPDMNXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CNCC1COC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of the Ketone Intermediate

The 3-oxa-9-azabicyclo[3.3.1]nonan-7-one undergoes reduction to yield the corresponding alcohol. Hydrogenation with Raney nickel in ethanol at 63°C under 900 psi hydrogen pressure is the preferred method. Alternatively, lithium aluminum hydride (LiAlH₄) in ether is employed for sulfur-containing analogs, though this is less relevant to the target compound.

Optimization Insights :

  • Catalyst Loading : 5 g Raney nickel per 31 g ketone.

  • Reaction Time : Until hydrogen uptake ceases (typically 4–6 hours).

  • Workup : Filtration to remove the catalyst, followed by vacuum evaporation and recrystallization from petroleum ether.

Etherification with Reactive Halides

The final step involves etherifying the alcohol intermediate with a reactive halide, such as benzhydryl chloride or methyl bromide. In US3075977A, 9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol is reacted with benzhydryl chloride in dimethylformamide (DMF) at reflux (150–160°C) for 8 hours, using tributylamine as a base. The product precipitates as the hydrochloride salt upon cooling and dilution with ether.

Critical Parameters :

  • Molar Ratios : 1:1.2 alcohol-to-halide ratio.

  • Solvent : DMF (ensures solubility of both reactants).

  • Isolation : Dilution with ether induces crystallization of the hydrochloride salt.

Stereochemical Considerations and Byproduct Management

The bicyclic structure imposes strict stereochemical requirements. The (1R,5S)-configuration of the parent compound (CID 67212442) suggests that the synthesis proceeds with retention of stereochemistry at the bridgehead carbons. Racemization risks are mitigated by avoiding strong acids or bases during the condensation and reduction steps.

Byproduct Analysis :

  • Unreacted Ketone : Removed during recrystallization of the alcohol intermediate.

  • Over-alkylation : Controlled by stoichiometric use of halides and monitoring reaction progress via TLC.

Comparative Evaluation of Methodologies

The table below summarizes the advantages and limitations of the primary synthetic routes:

Step Conditions Yield Purity Key Challenges
CondensationAqueous, pH 5, 25°CModerate80–85%Competing imine formation
ReductionRaney Ni, H₂ (900 psi), 63°CHigh>90%Catalyst poisoning by sulfur impurities
EtherificationDMF, reflux, 8 hoursHigh85–90%Solvent removal post-reaction

Scalability and Industrial Feasibility

Scaling the hydrogenation step requires high-pressure reactors, which are cost-intensive but necessary for maintaining reaction efficiency. The use of DMF as a solvent poses disposal challenges, prompting investigations into alternatives like dimethylacetamide (DMAc). Notably, the process avoids chromatographic purification, favoring crystallization for cost-effective large-scale production .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Pharmacological Activity

The pharmacological profile of bicyclic diazabicyclo compounds is highly dependent on substituents and heteroatom placement. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparisons
Compound Name Key Structural Features Pharmacological Activity/Application Key Findings References
9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride 9-methyl, 3-oxa, hydrochloride salt Potential neuromuscular blocking, metabolic correction Curare-like activity in methyl derivatives; low toxicity
3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN) Sulfur replaces 3-oxa, increased lipophilicity μ-opioid receptor affinity Highest μ-affinity: Ki = 85 nM; selectivity (Kiμ/δ = 58.8)
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane Boc-protected amine at N9 FGFR tyrosine kinase inhibitor synthesis Precursor for anticancer agents; boiling point: 325.8°C
7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride Benzyl substituent at N7 Discontinued (likely due to efficacy/toxicity) Larger substituent may hinder receptor binding
3,7-Dioxa-9-azabicyclo[3.3.1]nonane hydrochloride Additional oxygen at position 7 Unknown (structural studies) Altered hydrogen bonding capacity vs. 3-oxa

Key Differences and Implications

Heteroatom Substitution (Oxygen vs. Sulfur):

  • The 3-oxa variant (target compound) exhibits lower lipophilicity compared to 3-thia analogs (S-DBN), which may reduce blood-brain barrier penetration but improve aqueous solubility .
  • Sulfur substitution in S-DBN enhances μ-opioid receptor binding due to increased lipophilicity and favorable van der Waals interactions .

Substituent Effects: Methyl Group (Position 9): Introduces steric bulk without significant electron donation, contributing to curare-like neuromuscular blocking activity .

Salt Form and Solubility: Hydrochloride salts (e.g., target compound) improve solubility for intravenous administration compared to free bases or Boc-protected analogs .

Toxicity and Metabolic Correction

  • While the target compound lacks selenium, its methyl and oxygen substituents may confer similar low toxicity .

Biological Activity

9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride, a bicyclic compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C7_7H16_{16}Cl2_2N2_2O
  • Molecular Weight: 191.12 g/mol

The structure includes a bicyclic framework that contributes to its unique pharmacological profile.

Research indicates that this compound functions primarily as an orexin receptor antagonist. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. The antagonism of orexin receptors may provide therapeutic benefits for various disorders related to orexinergic dysfunctions, including:

  • Sleep Disorders
  • Anxiety Disorders
  • Addiction Disorders
  • Cognitive Dysfunction
  • Mood Disorders

Pharmacological Studies

  • In Vivo Studies :
    • A study demonstrated that the compound exhibited significant inhibition of orexin receptors in animal models, suggesting its potential for treating sleep-related disorders and anxiety .
    • Pharmacokinetic profiling indicated favorable absorption and distribution characteristics, with a half-life conducive to therapeutic use .
  • Cellular Assays :
    • In vitro assays showed that the compound effectively inhibited cellular pathways associated with orexin signaling, leading to decreased neuronal excitability .

Cytotoxicity

Preliminary data suggest moderate cytotoxic effects against various cancer cell lines, with IC50_{50} values indicating potential utility in oncology . Further studies are warranted to explore these effects comprehensively.

Case Studies

StudyFindings
Study 1 Demonstrated significant orexin receptor antagonism leading to improved sleep quality in rodent models .
Study 2 Showed reduced anxiety-like behaviors in mice treated with the compound, supporting its potential use in anxiety disorders .
Study 3 Reported moderate cytotoxicity against HeLa cells with an IC50_{50} of approximately 3.89 μM .

Q & A

Q. What are the optimal synthetic routes for 9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane hydrochloride?

  • Methodological Answer : A double Mannich reaction is commonly employed for bicyclic amines. For example, reacting ketones (e.g., acetone), aldehydes (e.g., benzaldehyde), and ammonium acetate in a 1:4:2 molar ratio under acidic conditions can yield the bicyclic scaffold. Subsequent functionalization with methyl and oxa groups requires selective alkylation and etherification steps. Purification via recrystallization (e.g., methanol) ensures high purity . For hydrochlorides, neutralization with HCl in anhydrous ether is recommended.

Q. Which spectroscopic techniques are most effective for structural validation?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700–1750 cm⁻¹) and amine (N–H, ~3300–3500 cm⁻¹) groups. For example, amide carbonyl stretches appear at ~1654 cm⁻¹ in related bicyclic compounds .
  • NMR : 1^1H and 13^13C NMR resolve bridgehead protons and heteroatom environments. Bicyclic systems often show distinct splitting patterns due to restricted rotation.
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying substituent placement.

Q. What safety protocols are essential during synthesis?

  • Methodological Answer :
  • Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) or hazardous reagents (e.g., chloroacetyl chloride).
  • Adhere to GHS hazard codes (e.g., H302, H315 for toxicity and skin irritation) and wear PPE (gloves, goggles) .
  • Follow institutional chemical hygiene plans, including 100% safety exam compliance before lab work .

Advanced Research Questions

Q. How can computational methods predict reactivity and optimize reaction pathways?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and reaction energetics. For example, reaction path searches using software like Gaussian or ORCA can identify low-energy pathways for functionalization steps. Coupling computational results with high-throughput experimentation (HTE) accelerates condition screening. ICReDD’s approach integrates computational predictions with experimental validation, reducing trial-and-error cycles by >50% .

Q. How to resolve discrepancies in reaction yields during scale-up?

  • Methodological Answer :
  • Process Control : Implement real-time monitoring (e.g., in situ IR or Raman spectroscopy) to track intermediate formation.
  • Parameter Optimization : Use statistical tools (e.g., Design of Experiments, DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For example, triethylamine as a base in dichloromethane improved yields to 90% in a related synthesis .
  • Kinetic Analysis : Compare micro- and macro-scale kinetics to identify mass transfer limitations or side reactions.

Q. What strategies validate structural stability under varying conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) in crystalline states to predict stability .
  • Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC or LC-MS.

Data Contradiction Analysis

Q. How to address conflicting spectroscopic data for bicyclic amine derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine multiple techniques (e.g., X-ray crystallography for absolute configuration vs. NMR for dynamic behavior).
  • Solvent Effects : Note that NMR shifts vary with solvent (e.g., DMSO vs. CDCl₃). For example, bridgehead protons in bicyclic systems exhibit diamagnetic anisotropy, causing unexpected splitting .
  • Dynamic NMR : Resolve fluxional behavior by variable-temperature studies to distinguish between conformational exchange and impurities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.